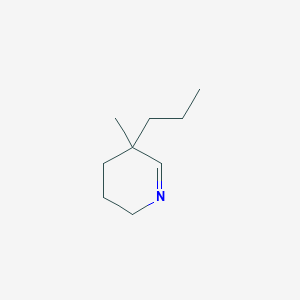
2-Methyl-2-octyl-2H-1,3-benzodithiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-octyl-2H-1,3-benzodithiole is an organic compound with the molecular formula C16H24S2 It belongs to the class of benzodithioles, which are characterized by a benzene ring fused with a dithiole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-octyl-2H-1,3-benzodithiole typically involves the reaction of octyl bromide with 2-methyl-1,3-benzodithiole in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF). The product is then purified through column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve crystallization or distillation techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-octyl-2H-1,3-benzodithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the octyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted benzodithioles depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Methyl-2-octyl-2H-1,3-benzodithiole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized benzodithioles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-octyl-2H-1,3-benzodithiole involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3-benzodithiole: Lacks the octyl group, making it less hydrophobic and potentially less bioactive.
2-Octyl-1,3-benzodithiole: Similar structure but without the methyl group, which may affect its reactivity and biological activity.
2-Methyl-2H-1,3-benzodithiole: Similar core structure but without the octyl group, leading to different physical and chemical properties.
Uniqueness
2-Methyl-2-octyl-2H-1,3-benzodithiole is unique due to the presence of both the methyl and octyl groups, which confer distinct hydrophobic and electronic properties
Propiedades
Número CAS |
69159-77-9 |
|---|---|
Fórmula molecular |
C16H24S2 |
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
2-methyl-2-octyl-1,3-benzodithiole |
InChI |
InChI=1S/C16H24S2/c1-3-4-5-6-7-10-13-16(2)17-14-11-8-9-12-15(14)18-16/h8-9,11-12H,3-7,10,13H2,1-2H3 |
Clave InChI |
ZDIUNEWPYDIJEP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1(SC2=CC=CC=C2S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


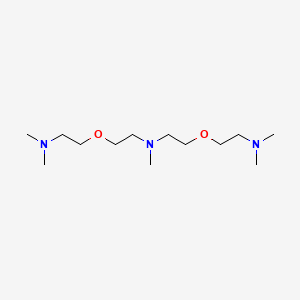

![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
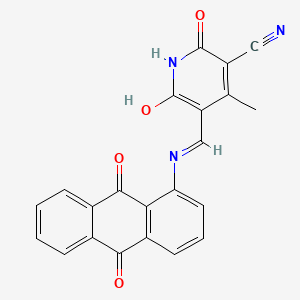
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)
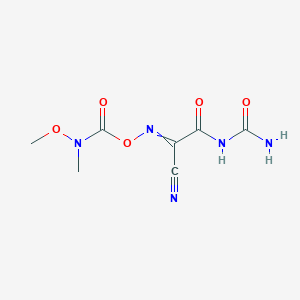
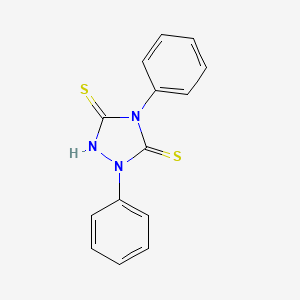
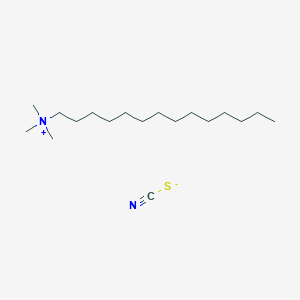

![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)
